molecular formula C20H28N6O6S B562503 rac 4-Hydroxydebrisoquine Hemisulfate CAS No. 62580-84-1

rac 4-Hydroxydebrisoquine Hemisulfate

Cat. No. B562503
CAS RN: 62580-84-1
M. Wt: 480.54
InChI Key: AETJLQVZNVTWPH-UHFFFAOYSA-N
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Description

“rac 4-Hydroxydebrisoquine Hemisulfate” is a metabolite of Debrisoquine Sulfate1. It has a molecular formula of 2C10H13N3O•H2SO4 and a molecular weight of 480.541.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “rac 4-Hydroxydebrisoquine Hemisulfate”. However, it’s worth noting that it’s available for purchase from various biochemical companies for research purposes12.



Molecular Structure Analysis

The molecular structure of “rac 4-Hydroxydebrisoquine Hemisulfate” is consistent with its molecular formula1. It’s also worth noting that it’s a substrate for a polymorphic cytochrome P-450 enzyme3.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “rac 4-Hydroxydebrisoquine Hemisulfate”. However, it’s known to be a metabolite of Debrisoquine Sulfate1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “rac 4-Hydroxydebrisoquine Hemisulfate” include a molecular weight of 480.54 and a molecular formula of 2C10H13N3O•H2SO41. It’s soluble in water1.


Scientific Research Applications

Genetic Control of Debrisoquine Metabolism

A study by Mahgoub et al. (1977) found that the alicyclic 4-hydroxylation of debrisoquine, of which rac 4-Hydroxydebrisoquine is a primary metabolite, is controlled by a single autosomal gene. This research provided insights into the genetic basis for variations in drug metabolism among individuals (Mahgoub et al., 1977).

Metabolism and Genotype Variability

Zhen et al. (2006) explored the variability in the metabolism of debrisoquine and its correlation with CYP2D6 genotypes. This study highlighted the role of 4-hydroxydebrisoquine in understanding the metabolic pathways and individual differences in drug metabolism (Zhen et al., 2006).

Assay and Characterization in Human Liver

Nakano and Inaba (1984) developed a radiometric method to assay debrisoquine 4-hydroxylase activity in human liver microsomes, which facilitates the study of 4-hydroxydebrisoquine formation. This research contributed to understanding the enzymatic processes involved in drug metabolism (Nakano & Inaba, 1984).

Enantioselectivity in Metabolism

Eichelbaum et al. (1988) discovered that the 4-hydroxylation of debrisoquine in extensive metabolizers (EMs) leads almost exclusively to the formation of S(+)-4-OHDQ, while poor metabolizers (PMs) showed a significant reduction in this enantioselectivity. This study has implications for understanding the stereochemical aspects of drug metabolism (Eichelbaum et al., 1988).

Analytical Techniques for Determining Phenotypes

Cifuentes et al. (1997) conducted a study comparing different analytical methods for determining the phenotypes for hydroxylation, which is crucial for assessing the metabolism of 4-hydroxydebrisoquine and its parent compound. This research enhances the accuracy and efficiency of phenotypic assessment in clinical pharmacology (Cifuentes et al., 1997).

Safety And Hazards

“rac 4-Hydroxydebrisoquine Hemisulfate” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation)4. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation4.


properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLZZUWNLJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-4-Hydroxydebrisoquin sulfate

CAS RN

62580-84-1
Record name 4-Hydroxydebrisoquin sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.3 g. of S-methyl-isothiourea sulfate in 5 ml. of water at about 20° C. was added to 1.2 g. of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline. The resulting mixture was maintained at about 25°-30° C. with occasional shaking. After a short time, methyl-mercaptan began to escape and, upon standing for 1-2 days, crystals formed. The crystals were removed by filtration and rinsed with ice-cold water and with ether. Recrystallization from water yielded 2-amidino-4-hydroxy-1,2,3,4-tetrahydroisoquinoline sulfate, having a melting point of 264°-266° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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